3,3',4',5-Tetrachlorosalicylanilide

Description

Historical Overview of Salicylanilide (B1680751) Research and Development

Salicylanilides represent a significant class of pharmacologically active compounds with a history of diverse applications. nih.gov Initially, these compounds were developed and recognized for their utility as fungicides for topical use and as antimicrobial agents in products like soaps. journals.co.za Over time, research revealed their potent anthelmintic properties, leading to the development and commercialization of several halogenated salicylanilides for veterinary medicine. journals.co.zaresearchgate.net Prominent examples that are still in use include closantel (B1026), niclosamide, oxyclozanide, and rafoxanide (B1680503), which are primarily employed to control parasitic infestations in livestock. researchgate.netsrce.hr

The core chemical structure of salicylanilides consists of a salicylic (B10762653) acid ring linked to an anilide ring. journals.co.za The wide range of biological activities, including antibacterial, antimycobacterial, and antifungal effects, has been a subject of investigation for many years. nih.govresearchgate.net More recently, there has been a renewed academic interest in halogenated salicylanilides as candidates for drug repurposing, particularly in the field of oncology. nih.govresearchgate.net This shift in focus is driven by numerous studies demonstrating the potential antitumor activities of these compounds. nih.gov

Academic Relevance and Research Gaps for 3,3',4',5-Tetrachlorosalicylanilide

This compound (TCSA) has been a subject of scientific inquiry, primarily for its biological activities. Historically, it was used as an antimicrobial agent in cosmetic products. smolecule.comnih.gov However, due to its potential to cause skin sensitization and phototoxicity, its use in such applications has been discontinued (B1498344). smolecule.comnih.gov

Current academic research on TCSA is more limited but continues in specific domains. It is sometimes employed as a reference compound in studies on allergic contact dermatitis and phototoxicity due to its known effects. smolecule.com The compound's interaction with biological systems, such as its effects on the sarcoplasmic reticulum calcium pump, has also been a subject of investigation. nih.gov

A significant research gap exists concerning the comprehensive ecotoxicity and biodegradation of TCSA. nih.gov While it has been used as a chemical uncoupler in wastewater treatment systems, there is a lack of extensive data on its environmental fate and impact. nih.gov Further research is needed to fully understand its potential long-term effects on various ecosystems.

Nomenclature and Structural Classification within Salicylanilides

IUPAC and Common Synonyms

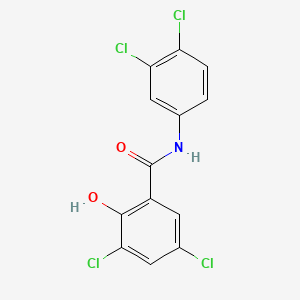

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide . smolecule.comnih.gov This name precisely describes the molecular structure, indicating the positions of the chlorine atoms on both the salicylic acid and aniline (B41778) moieties. smolecule.com

The compound is also known by several synonyms, the most common of which is TCSA . smolecule.comnih.gov Other synonyms include:

Irgasan BS-200 nih.gov

3,5-Dichlorosalicyl-3,4-dichloroanilide nih.gov

3,5,3',4'-Tetrachlorosalicylanilide nih.gov

| Identifier Type | Identifier |

| IUPAC Name | 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide |

| Common Synonym | TCSA |

| CAS Number | 1154-59-2 |

| Molecular Formula | C13H7Cl4NO2 |

Classification as a Halogenated Salicylanilide and Benzanilide Derivative

This compound is classified as a halogenated salicylanilide . This classification arises from its core structure, which is a salicylanilide, and the presence of four chlorine atoms as substituents. researchgate.netresearchgate.net The halogenation of the salicylanilide structure is a key feature that influences its biological activity. nih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl4NO2/c14-6-3-8(12(19)11(17)4-6)13(20)18-7-1-2-9(15)10(16)5-7/h1-5,19H,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJQBHPJLLIJASD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)Cl)Cl)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040767 | |

| Record name | 3,5-Dichlorosalicyl-3,4-dichloroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in alkaline aqueous solutions and in solutions of wetting agents. Soluble in many organic solvents. | |

| Record name | 3,3',4',5-tetrachlorosalicylanilide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7730 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline solid, Crystals | |

CAS No. |

1154-59-2 | |

| Record name | 3,3′,4′,5-Tetrachlorosalicylanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1154-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3',4',5-Tetrachlorosalicylanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dichlorosalicyl-3,4-dichloroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',4',5-tetrachlorosalicylanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3',4',5-TETRACHLOROSALICYLANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HNE676755I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,3',4',5-tetrachlorosalicylanilide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7730 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

161 °C | |

| Record name | 3,3',4',5-tetrachlorosalicylanilide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7730 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Mechanistic Pathways of 3,3 ,4 ,5 Tetrachlorosalicylanilide

Synthetic Routes and Methodologies

The synthesis of 3,3',4',5-Tetrachlorosalicylanilide is primarily achieved through the condensation reaction between two key precursors: 3,5-dichlorosalicylic acid and 3,4-dichloroaniline (B118046). This approach allows for the specific placement of the chlorine atoms on both the salicylic (B10762653) acid and aniline (B41778) moieties of the final molecule. chemicalbook.comnih.gov

The synthesis of the precursors is a critical first step.

Synthesis of 3,5-Dichlorosalicylic Acid:

This precursor can be synthesized from salicylic acid through direct chlorination. A common method involves treating salicylic acid with a chlorinating agent, such as chlorine gas or sulfuryl chloride, in a suitable solvent like glacial acetic acid or concentrated sulfuric acid. researchgate.netgoogle.comias.ac.in Controlling the reaction temperature is crucial to favor the formation of the desired 3,5-dichloro isomer. ias.ac.in For instance, chlorination of salicylic acid at low temperatures (0-5°C) can yield pure 3,5-dichlorosalicylic acid. ias.ac.in

Synthesis of 3,4-Dichloroaniline:

The precursor 3,4-dichloroaniline is typically produced via the catalytic hydrogenation of 3,4-dichloronitrobenzene. chemicalbook.comchemicalbook.comacs.orggoogle.com This reaction is often carried out under pressure using a noble metal catalyst, such as platinum on a carbon support. prepchem.com To prevent dehalogenation during the reduction, various additives may be employed. chemicalbook.comacs.org The purification of 3,4-dichloroaniline can be achieved through distillation. chemicalbook.comprepchem.com

Amide Bond Formation:

Once the precursors are obtained, the final step is the formation of the amide bond to yield this compound. This can be accomplished through several methods:

Acyl Chloride Intermediate: 3,5-dichlorosalicylic acid can be converted to its more reactive acyl chloride derivative, 3,5-dichlorosalicyloyl chloride, by reacting it with a chlorinating agent like thionyl chloride or phosphorus pentachloride. ias.ac.inresearchgate.net The resulting acyl chloride is then reacted with 3,4-dichloroaniline to form the amide bond.

Direct Condensation: A one-pot synthesis approach can also be employed. This involves the direct reaction of 3,5-dichlorosalicylic acid and 3,4-dichloroaniline in the presence of a coupling agent or a catalyst that facilitates the dehydration reaction. prepchem.com For instance, phosphorus trichloride (B1173362) under microwave irradiation has been shown to be effective for the synthesis of salicylanilides. prepchem.com Other catalysts, such as boronic acid derivatives, have also been utilized for direct amidation reactions. organic-chemistry.org

| Precursor | Starting Material | Key Reagents and Conditions | Reference(s) |

| 3,5-Dichlorosalicylic Acid | Salicylic Acid | Chlorine gas or sulfuryl chloride in glacial acetic acid or sulfuric acid, controlled temperature (e.g., 0-5°C). | researchgate.netgoogle.comias.ac.in |

| 3,4-Dichloroaniline | 3,4-Dichloronitrobenzene | Catalytic hydrogenation (e.g., Pt/C catalyst), hydrogen gas under pressure. | chemicalbook.comacs.orggoogle.comprepchem.com |

Reaction Mechanisms in this compound Formation

The formation of this compound involves two principal reaction mechanisms: electrophilic aromatic substitution for the synthesis of the chlorinated precursors and nucleophilic acyl substitution for the final amide bond formation.

Electrophilic Aromatic Substitution in Precursor Synthesis:

The chlorination of salicylic acid and the nitration of dichlorobenzene (the precursor to dichloroaniline) are classic examples of electrophilic aromatic substitution. In the chlorination of salicylic acid, the hydroxyl (-OH) and carboxyl (-COOH) groups are ortho-, para-directing. However, the hydroxyl group is a stronger activating group. The chlorine atoms are introduced at the 3 and 5 positions due to the directing effects of the hydroxyl and carboxyl groups and steric hindrance. The reaction proceeds via the generation of an electrophilic chlorine species (e.g., Cl⁺) which attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). acs.orgnih.gov Subsequent loss of a proton restores the aromaticity of the ring. acs.orgnih.gov

Nucleophilic Acyl Substitution in Amide Formation:

The condensation of 3,5-dichlorosalicylic acid (or its acyl chloride) and 3,4-dichloroaniline to form the amide bond proceeds through a nucleophilic acyl substitution mechanism.

If using an acyl chloride: The lone pair of electrons on the nitrogen atom of the highly nucleophilic 3,4-dichloroaniline attacks the electrophilic carbonyl carbon of 3,5-dichlorosalicyloyl chloride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond.

If using direct condensation: The carboxylic acid is first activated by a coupling agent or catalyst. This activation makes the carbonyl carbon more electrophilic. The amine then attacks the activated carbonyl group, leading to a tetrahedral intermediate. The elimination of a water molecule, facilitated by the catalyst and often driven by heat, results in the formation of the amide. catalyticamidation.info

Optimization of Synthetic Yields and Purity

Maximizing the yield and ensuring the high purity of this compound requires careful control over several experimental parameters.

Reaction Conditions:

Temperature: The temperature for both the chlorination of the precursors and the final amidation step must be carefully controlled. For the chlorination of salicylic acid, lower temperatures can increase the selectivity for the desired 3,5-dichloro isomer. ias.ac.in For the amidation reaction, the optimal temperature will depend on the chosen method. Microwave-assisted synthesis has been shown to reduce reaction times and improve yields for salicylanilide (B1680751) formation. prepchem.comacs.org

Catalyst Selection: The choice of catalyst is critical for efficient amide bond formation in direct condensation methods. Boronic acid catalysts and various metal complexes have been shown to be effective for direct amidation reactions. organic-chemistry.orgdiva-portal.org For the hydrogenation of 3,4-dichloronitrobenzene, the selection of the appropriate catalyst and the use of inhibitors can prevent undesired dehalogenation. chemicalbook.comacs.org

Stoichiometry of Reactants: The molar ratio of the reactants can influence the reaction equilibrium and yield. Using a slight excess of one of the reactants might be necessary to drive the reaction to completion, but this can also complicate the purification process.

Purification Methods:

Crystallization: this compound is a crystalline solid. chemicalbook.com Therefore, recrystallization from a suitable solvent is a primary method for its purification. The choice of solvent is crucial; the compound should be sparingly soluble at room temperature and highly soluble at elevated temperatures. The compound is soluble in many organic solvents and alkaline aqueous solutions. nih.gov

Chromatography: Column chromatography can be a highly effective method for separating the desired product from unreacted starting materials and byproducts, especially if they have similar solubilities. mdpi.com

Washing: Washing the crude product with appropriate solvents can remove impurities. For instance, washing with a dilute acid solution can remove any unreacted amine, while a dilute base wash can remove unreacted carboxylic acid.

| Parameter | Optimization Strategy | Rationale | Reference(s) |

| Temperature | Precise control during chlorination and amidation. | To control selectivity and reaction rate. | ias.ac.inprepchem.comacs.org |

| Catalyst | Selection of efficient catalysts for amidation and hydrogenation. | To increase reaction rate and prevent side reactions. | chemicalbook.comacs.orgorganic-chemistry.orgdiva-portal.org |

| Purification | Recrystallization and/or column chromatography. | To obtain a highly pure final product. | chemicalbook.comnih.govmdpi.com |

Biological Activity and Molecular Mechanisms of Action of 3,3 ,4 ,5 Tetrachlorosalicylanilide

Antimicrobial Activities and Spectrum

3,3',4',5-Tetrachlorosalicylanilide has demonstrated notable antimicrobial properties, exhibiting efficacy against a range of microorganisms. Salicylanilides, the class of compounds to which it belongs, are recognized for their significant antibacterial activity. This is particularly true against Gram-positive cocci, including challenging strains like MRSA (methicillin-resistant Staphylococcus aureus), as well as atypical mycobacteria and Mycobacterium tuberculosis. nih.gov

Staphylococcus aureus is a versatile gram-positive bacterium responsible for a wide array of infections, from skin and soft tissue infections to more severe conditions like pneumonia and bloodstream infections. merckmanuals.com The emergence of antibiotic-resistant strains, such as MRSA, has made the development of new antibacterial agents a critical area of research. cdc.govnih.gov While specific data on the minimum inhibitory concentration (MIC) of this compound against Staphylococcus aureus and Escherichia coli from the provided search results is limited, the broader class of salicylanilides has shown promising activity. For instance, related salicylanilide (B1680751) derivatives have demonstrated significant efficacy against various bacteria, including MRSA. nih.govplos.org

| Compound Type | Target Organism | Observed Activity |

|---|---|---|

| Salicylanilides | Gram-positive cocci (including MRSA) | Significant antibacterial activity with MICs in the micromolar range. nih.gov |

| Salicylanilide 4-(trifluoromethyl)benzoates | Mycobacterium tuberculosis | Some esters showed activity equal to isoniazid (B1672263) (MIC of 1 µmol/L). nih.gov |

Candida albicans is a common opportunistic fungal pathogen in humans, capable of causing infections ranging from superficial oral thrush to life-threatening systemic disease, particularly in immunocompromised individuals. nih.gov Biofilm formation by C. albicans often contributes to its resistance to conventional antifungal treatments. nih.gov The search results indicate that certain membrane-acting antiseptics can be effective against C. albicans biofilms. nih.gov While direct studies on this compound's efficacy against Candida albicans were not prominent in the search results, its known mechanism of disrupting cell membranes suggests potential antifungal activity.

Yeast, a form of fungi, includes various species that can be pathogenic to humans. Dormant forms of yeast, such as ascospores in Saccharomyces cerevisiae and chlamydospores in C. albicans, can exhibit high tolerance to environmental stresses. nih.gov The ability of this compound to act on cellular membranes could theoretically extend to an antiyeast effect, though specific research data on this is not detailed in the provided search results.

Mechanism of Action at the Cellular and Subcellular Level

The antimicrobial effects of this compound are attributed to its ability to interfere with fundamental cellular processes.

A primary mechanism of action for many antimicrobial compounds is the disruption of the plasma membrane, which is essential for cell survival. nih.gov this compound is known to function as a metabolic uncoupler. nih.gov This action implies an interaction with and disruption of cellular membranes, which would be consistent with the broader activity of salicylanilides. This disruption can lead to a loss of cellular integrity and ultimately, cell death.

In addition to membrane disruption, salicylanilides can inhibit essential microbial enzymes. nih.gov For instance, they have been shown to moderately inhibit mycobacterial isocitrate lyase and methionine aminopeptidase. nih.gov Furthermore, this compound has been shown to affect proton-translocating ATPases. nih.gov By targeting these crucial enzymes, the compound can interfere with vital metabolic pathways of the microorganism, leading to growth inhibition or cell death.

| Mechanism | Description | Target |

|---|---|---|

| Disruption of Cell Membranes | Acts as a metabolic uncoupler, likely interfering with membrane integrity. nih.gov | Cellular membranes |

| Inhibition of Essential Enzymes | Inhibits key enzymes involved in microbial metabolism. nih.gov | Proton-translocating ATPases, Isocitrate lyase, Methionine aminopeptidase. nih.govnih.gov |

Interaction with Sarcoplasmic Reticulum Calcium Pump and ATP Hydrolysis

The sarcoplasmic reticulum (SR) Ca2+-ATPase, or calcium pump, is a critical enzyme embedded in the membrane of the SR, a specialized organelle within muscle cells. rcsb.org Its primary function is to transport calcium ions (Ca2+) from the cytoplasm back into the SR, a process powered by the hydrolysis of adenosine (B11128) triphosphate (ATP). rcsb.org This action lowers the cytosolic calcium concentration, leading to muscle relaxation. rcsb.org The pump is a P-type ATPase, a family of pumps that transport cations across membranes to generate ion gradients. u-tokyo.ac.jp

Stimulatory and Inhibitory Effects on Calcium Pump Activities

While this compound is known to interact with membrane systems, specific research detailing its direct stimulatory or inhibitory effects on the enzymatic activity of the sarcoplasmic reticulum calcium pump is not extensively covered in the available literature.

Acceleration of Ca2+ Release from ADP-sensitive Phosphoenzyme

Detailed studies concerning the specific influence of this compound on the rate of Ca2+ release from the ADP-sensitive phosphoenzyme intermediate of the Ca2+-ATPase cycle are not prominently featured in the reviewed scientific findings.

Influence on Lipid Bilayer and Hydrophobic Portions of ATPase Protein

This compound (T4CS) significantly influences the physical properties of lipid bilayers, which form the environment for membrane-bound proteins like Ca2+-ATPase. nih.gov Studies using vesicles made of egg phosphatidylcholine demonstrate that the incorporation of T4CS leads to a substantial increase in the membrane's permeability to ions. nih.gov

Electron spin resonance studies reveal that T4CS does not distribute evenly throughout the bilayer. nih.gov Instead, it clusters to form highly ordered, rigid patches rich in the compound, existing alongside more fluid areas that resemble a pure lipid bilayer. nih.gov This creation of distinct domains is believed to be the cause of increased ion leakage, which likely occurs at the interfaces between these rigid and flexible regions of the membrane. nih.gov This alteration of the lipid environment directly impacts the function of embedded proteins that rely on membrane integrity. nih.gov

Table 1: Effects of this compound on Phosphatidylcholine Bilayers

| Parameter | Observation | Reference |

|---|---|---|

| Ion Permeability | Large increase in the permeability rate of cations. | nih.gov |

| Compound Distribution | Clusters to form rigid patches rather than being evenly distributed. | nih.gov |

| Proposed Mechanism | Increased ion leakage occurs at the interfaces between rigid and flexible regions of the lipid bilayer. | nih.gov |

Metabolic Uncoupling Mechanisms

Metabolic uncouplers are molecules that disrupt the linkage between the electron transport chain and the synthesis of ATP (oxidative phosphorylation). nih.govmdpi.com In normal mitochondrial respiration, the flow of electrons through the electron transport chain pumps protons across the inner mitochondrial membrane, creating a proton gradient (ΔμH+). khanacademy.orgwikipedia.org This stored energy is then used by ATP synthase to produce ATP. khanacademy.org Uncouplers dissipate this proton gradient by providing an alternative route for protons to re-enter the mitochondrial matrix, bypassing ATP synthase. mdpi.comkhanacademy.org As a result, the energy from the gradient is released as heat instead of being used for ATP synthesis. khanacademy.org

Effects on Microbial Energy Metabolism

This compound (TCS) has been shown to act as a metabolic uncoupler in various microorganisms, significantly affecting their energy metabolism and related processes.

In the bacterium Bacillus subtilis, TCS was observed to substantially inhibit the formation of biofilms and the secretion of extracellular polymeric substances (EPS), which are crucial for the structural integrity of biofilms. nih.gov The addition of TCS at a concentration of 100 μg L-1 increased the net negative surface charge of the bacterial cells. nih.gov This change increases the energy barrier between cells, making it more difficult for them to aggregate and form biofilms. nih.gov

In Shewanella oneidensis MR-1, a bacterium known for its ability to transfer electrons to external acceptors, TCS demonstrated a dose-dependent effect on its extracellular electron transfer (EET). nih.gov At lower concentrations, TCS actually promoted current generation and the degradation of lactate (B86563) in a microbial fuel cell setup. nih.gov However, higher doses of the compound resulted in clear microbial inhibition. nih.gov This indicates that as an uncoupler, TCS can modulate and, at high concentrations, disrupt the energy-generating processes of the bacterium. nih.gov

Table 2: Observed Effects of this compound on Microbial Metabolism

| Organism | Effect | Reference |

|---|---|---|

| Bacillus subtilis | Inhibition of biofilm formation and EPS secretion. | nih.gov |

| Increased negative cell surface charge, hindering aggregation. | nih.gov | |

| Shewanella oneidensis MR-1 | Promotion of current generation at low concentrations. | nih.gov |

Impact on ATP Synthesis and Electron Transport System (ETS) Activity

The primary mechanism by which this compound impacts ATP synthesis is through its action as an uncoupler. The electron transport system (ETS), or respiratory chain, is a series of protein complexes located in the inner mitochondrial membrane. khanacademy.orgwikipedia.org These complexes transfer electrons from donors like NADH and FADH2 to a final electron acceptor, such as oxygen. wikipedia.org This electron flow is coupled to the pumping of protons, which establishes the electrochemical gradient necessary for ATP synthesis. khanacademy.orgwikipedia.org

By disrupting this coupling, this compound inhibits the production of ATP via oxidative phosphorylation. nih.gov The energy that would have been captured in the high-energy phosphate (B84403) bond of ATP is instead dissipated. khanacademy.org The study on Shewanella oneidensis MR-1 provides direct evidence of this modulation of electron transfer processes. nih.gov By affecting the fundamental link between the ETS and ATP synthase, the compound alters the cell's ability to efficiently generate energy, a hallmark of metabolic uncouplers. khanacademy.orgnih.gov

Cellular Lysis and Cryptic Growth as a Sludge Reduction Mechanism

In activated sludge systems, the mechanisms of sludge reduction can be broadly categorized into uncoupled metabolism, maintenance metabolism, and lysis-cryptic growth. The contribution of each mechanism can be inferred by monitoring specific biochemical markers within the sludge. For instance, the content of soluble microbial products (SMP), particularly proteins and extracellular DNA in the sludge supernatant, are indicators of cell lysis.

One study systematically investigated the effects of varying TCS concentrations on activated sludge and found a concentration-dependent shift in the dominant sludge reduction mechanism. nih.gov At TCS concentrations of 3 mg/L or lower, the primary mechanism was identified as metabolic uncoupling. However, as the concentration of TCS was increased from 6 mg/L to 12 mg/L, the DNA content in the sludge supernatant rose sharply from 4.97 mg/L to 15.34 mg/L. nih.gov This significant increase in extracellular DNA is a strong indicator of cell breakage, suggesting that at these higher concentrations, cellular lysis becomes a prominent mechanism for sludge reduction. nih.gov

This finding implies that while lower doses of TCS primarily reduce sludge by making metabolic processes less efficient, higher doses actively contribute to the death and lysis of microbial cells. The lysed cellular components are then released into the medium and can be consumed by other microorganisms in a process known as cryptic growth, further contributing to the net reduction of sludge.

The table below summarizes the findings regarding the concentration-dependent effects of TCS on the sludge reduction mechanism.

| TCS Concentration | Dominant Sludge Reduction Mechanism | Observation |

| ≤ 3 mg/L | Uncoupling Metabolism | Stable DNA content in supernatant. nih.gov |

| > 3 mg/L | Inhibition of Matrix Removal | Reduced efficiency in matrix removal, especially ammonia (B1221849). nih.gov |

| 6 mg/L to 12 mg/L | Cellular Lysis and Cryptic Growth | Sharp increase in extracellular DNA content. nih.gov |

It is important to note that while inducing cellular lysis can enhance sludge reduction, high concentrations of TCS have also been shown to inhibit critical wastewater treatment processes, such as ammonia removal. nih.govnih.gov

Regulation of Extracellular Electron Transfer (EET) in Microorganisms

This compound has been shown to play a significant role in regulating the extracellular electron transfer (EET) of microorganisms, a process crucial for various biogeochemical cycles and bioelectrochemical systems. Research on Shewanella oneidensis MR-1, a well-studied electroactive bacterium, reveals that TCS can either promote or inhibit EET depending on its concentration.

EET is the process by which microorganisms transfer electrons to or from extracellular, insoluble electron acceptors or donors, such as metal oxides or electrodes in a microbial fuel cell (MFC). frontiersin.orgnih.gov In S. oneidensis, this process is mediated by a network of proteins, including c-type cytochromes, that form electron transport chains extending to the outer cell membrane. frontiersin.org

A study investigating the impact of TCS on an MFC inoculated with S. oneidensis MR-1 found that low concentrations of the uncoupler enhanced current generation and the degradation of the substrate, lactate. This suggests that a degree of uncoupling can stimulate the metabolic activity and subsequent electron transfer to the anode. However, higher doses of TCS resulted in significant microbial inhibition, leading to a decrease in EET. This dual effect highlights a previously unknown role for uncouplers in the regulation of microbial EET.

This research opens up the possibility of using uncouplers as a tool to modulate and potentially optimize the performance of bioelectrochemical systems. The findings are also relevant to understanding the behavior of microorganisms in natural environments where uncoupling compounds may be present as pollutants.

Uncoupling of Reductive Stickland Metabolism from ATP Formation

In certain anaerobic bacteria, such as Clostridium sporogenes, this compound acts as a potent uncoupler of a specific metabolic pathway known as reductive Stickland metabolism from the synthesis of adenosine triphosphate (ATP). nih.govnih.gov Stickland reactions are a unique form of fermentation where pairs of amino acids are metabolized, with one amino acid being oxidized and the other being reduced. nih.gov

While oxidative Stickland pathways generate ATP through substrate-level phosphorylation, it has been discovered that the reductive pathways are also linked to energy conservation. nih.govnih.gov This coupling occurs via the generation of a proton motive force across the bacterial membrane, which then drives ATP synthesis. nih.gov

Research has demonstrated that TCS, as a protonophore, can dissipate this crucial proton gradient. nih.gov In experiments with resting cell suspensions of C. sporogenes, pretreatment with TCS was shown to uncouple the metabolism of substrates like DL-phenyllactate and proline from the formation of ATP. nih.gov This indicates that the energy that would normally be captured as ATP from these reductive pathways is instead lost as heat.

Toxicological Research and Risk Assessment of 3,3 ,4 ,5 Tetrachlorosalicylanilide

Ecotoxicity Studies

The potential impact of 3,3',4',5-Tetrachlorosalicylanilide on ecosystems has been evaluated through various ecotoxicity studies. These studies are crucial for understanding the environmental fate and effects of the compound.

Toxicity to Aquatic Organisms

The toxicity of TCSA to aquatic life has been assessed using several standard test organisms, including the water flea (Daphnia magna), the bioluminescent bacterium (Vibrio fischeri), and the duckweed (Lemna minor). Research has shown that TCSA exhibits high toxicity to Daphnia magna, with a 48-hour median lethal concentration (LC50) of 0.054 mg/L. The 15-minute median effective concentration (EC50) for Vibrio fischeri was determined to be 0.392 mg/L, while the 7-day EC50 for Lemna minor was 5.74 mg/L.

| Organism | Endpoint | Value (mg/L) | Exposure Time |

|---|---|---|---|

| Daphnia magna | LC50 | 0.054 | 48 hours |

| Vibrio fischeri | EC50 | 0.392 | 15 minutes |

| Lemna minor | EC50 | 5.74 | 7 days |

Effects on Activated Sludge Biomass Respiration Rate

TCSA has been investigated for its effects on the microbial communities in activated sludge, which are essential for wastewater treatment processes. Studies have shown that TCSA can inhibit the respiration rate of activated sludge biomass, with a 3-hour EC50 value of 31.1 mg/L. As a metabolic uncoupler, TCSA can reduce the aerobic growth yield of activated sludge by over 60% at a concentration of 0.4 mg/L. However, it was also observed that at a concentration of 0.8 mg/L, TCSA significantly reduced ammonia (B1221849) oxidation efficiency by as much as 77%.

| Parameter | Endpoint | Value (mg/L) | Observation |

|---|---|---|---|

| Respiration Rate | EC50 | 31.1 | 3-hour exposure |

| Aerobic Growth Yield Reduction | - | 0.4 | >60% reduction |

| Ammonia Oxidation Efficiency Reduction | - | 0.8 | ~77% reduction |

Preliminary Ecological Risk Assessment and Risk Quotient Methodology

A preliminary ecological risk assessment for TCSA has been conducted using the Risk Quotient (RQ) methodology. The RQ is a ratio of the predicted environmental concentration (PEC) to the predicted no-effect concentration (PNEC). This method is used to estimate the potential risk of a substance to the environment. The assessment for TCSA indicated a potential ecological threat in rivers where wastewater is diluted up to 100-fold.

The risk quotient is a straightforward and widely used tool in the initial tiers of ecological risk assessment to identify potential risks that may require further investigation.

Potential for Bioaccumulation and Environmental Persistence

The potential for a chemical to bioaccumulate in organisms and persist in the environment is a key aspect of its toxicological profile. For TCSA, an estimated bioconcentration factor (BCF) of 3500 suggests a very high potential for bioconcentration in aquatic organisms, assuming the compound is not metabolized. nih.gov

Regarding its persistence, TCSA is expected to adsorb to suspended solids and sediment in water. nih.gov Volatilization from water or moist soil surfaces is not anticipated to be a significant fate process. While specific biodegradation data under various environmental conditions are not extensively available, the half-life of TCSA in biodegradation experiments with activated sludge was found to be 7.3 hours. It is estimated that 90% of this compound could be removed in an aerobic activated sludge system, primarily through biodegradation.

Dermatotoxicity and Photosensitivity

This compound is well-documented as a potent photosensitizer, capable of causing significant skin disorders upon exposure to light. nih.gov This property has led to its removal from the market for use in drug and cosmetic products. nih.gov

Primary Irritation Studies

Cumulative Irritation Studies

Typically, a cumulative irritation test (CIT) involves the repeated application of a test substance to the same site on the skin of human volunteers for a set period, often 14 to 21 consecutive days. eurofins.com The applications are usually made under occlusive or semi-occlusive patches. eurofins.com Trained evaluators score the skin reactions at the application site daily, before the next application, using a standardized grading scale for erythema (redness), edema (swelling), and other signs of irritation. eurofins.combayer.com

The primary variable of interest is the mean cumulative irritation score, which is calculated by summing the daily irritation scores over the study period. bayer.com This score allows for the classification of the substance's irritation potential. For comparative purposes, a positive control (a known irritant) and a negative control (the vehicle or a non-irritant) are often included in the study. bayer.com If a severe reaction is observed, the application at that site is discontinued (B1498344). eurofins.com

Table 1: Standard Scoring Scale for Erythema in Cumulative Irritation Studies

| Score | Description of Erythema |

|---|---|

| 0 | No visible erythema |

| 0.5 | Slight, barely perceptible erythema |

| 1 | Mild erythema |

| 2 | Moderate erythema |

| 3 | Marked erythema |

| 4 | Severe erythema |

This table represents a typical scoring system used in cumulative irritation studies. bayer.com

Phototoxicity and Photosensitization Mechanisms

This compound (TCSA) is a potent photosensitizer, meaning its toxicity is significantly enhanced upon exposure to light. nih.gov The mechanisms underlying its phototoxic and photosensitizing effects involve the absorption of light energy, leading to photochemical reactions that can cause cellular damage.

Phototoxicity is a non-immunological reaction that can, in theory, occur in any individual exposed to sufficient amounts of the chemical and light. dermnetnz.orgmedscape.com It results from direct tissue damage caused by a photoactivated compound. medscape.com The process begins when the photosensitizing agent absorbs energy from ultraviolet (UV) radiation, primarily in the UVA range (320-400 nm), causing the molecule to enter an excited state. medscape.comfrontiersin.org This excited molecule can then transfer this energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen and superoxide (B77818) anion. medscape.com These ROS can subsequently damage cellular components like membranes and DNA. medscape.com

Photoallergy, in contrast, is an immune-mediated response, specifically a delayed-type hypersensitivity reaction. dermnetnz.org In this process, the photoactivated chemical (hapten) binds to a skin protein to form a complete antigen (photoantigen). dermnetnz.org This photoantigen is then processed by antigen-presenting cells, such as Langerhans cells, and presented to T-lymphocytes, leading to sensitization. dermnetnz.orgnih.gov Subsequent exposure to both the chemical and light triggers an eczematous reaction in sensitized individuals. dermnetnz.org

Induction of Contact Photosensitivity (CPS)

The induction of contact photosensitivity (CPS) to TCSA has been demonstrated in animal models. nih.govnih.gov Studies in mice have shown that applying TCSA to the skin followed by exposure to black light can induce CPS. nih.gov The successful induction of CPS requires functional Langerhans cells, which are crucial antigen-presenting cells in the skin. nih.gov Research has shown that a reduction in the density of Langerhans cells, for instance through pre-irradiation with UVB, prevents the induction of CPS to TCSA. nih.gov The immunological nature of this photosensitivity is further confirmed by studies showing that the reaction can be transferred to naive animals through the injection of lymph node cells from sensitized donors. nih.gov

Role of UV Radiation (UVA, UVB) in Photosensitivity

Both UVA and UVB radiation play distinct roles in the photosensitivity reactions to this compound.

UVA Radiation (320-400 nm): Research has conclusively shown that UVA radiation is essential for both the sensitization (induction) and elicitation (triggering) phases of photocontact hypersensitivity to TCSA. nih.gov The absorption of UVA photons by the TCSA molecule is the initial step that leads to its photoactivation and subsequent toxic or allergic reactions. medscape.comnih.gov

UVB Radiation (280-320 nm): The role of UVB radiation is more complex. While not necessary for the induction or elicitation of TCSA photosensitivity, UVB exposure can modulate the immune response. nih.gov Studies have shown that pre-treatment of a distant skin site with UVB radiation can suppress the induction of photocontact hypersensitivity to TCSA. nih.gov This suppressive effect is thought to be analogous to the systemic suppression of ordinary contact hypersensitivity by UVB radiation. nih.gov

T-cell Mediated Hypersensitivity

The photoallergic reaction to this compound is a classic example of a T-cell mediated, delayed-type hypersensitivity (Type IV) reaction. dermnetnz.org This process involves the activation and proliferation of specific T-lymphocytes that recognize the photoantigen.

The mechanism involves the following key steps:

Antigen Presentation: Following exposure to TCSA and UVA light, the resulting photoantigen is taken up and processed by antigen-presenting cells (APCs) in the skin, such as Langerhans cells. dermnetnz.orgnih.gov

T-cell Activation: The APCs present the photoantigen to naive T-cells in the regional lymph nodes. dermnetnz.orgyoutube.comyoutube.com This interaction, along with co-stimulatory signals, leads to the activation and clonal expansion of antigen-specific T-cells. youtube.comyoutube.com

Elicitation Phase: Upon re-exposure to TCSA and light, the now-sensitized T-cells recognize the photoantigen presented by APCs in the skin. dermnetnz.org This recognition triggers the release of pro-inflammatory cytokines, leading to the recruitment of other inflammatory cells and the development of an eczematous skin reaction that typically peaks 24 to 72 hours after exposure. youtube.com

Persistent Light Reaction Mechanisms

A significant and severe manifestation of photosensitivity to TCSA is the "persistent light reaction" (PLR). nih.gov This condition is characterized by a persistent reactivity to light that continues long after exposure to the photosensitizing chemical has ceased. nih.gov In some individuals, this can evolve into a chronic condition known as chronic actinic dermatitis. dermnetnz.org

Research in murine models has demonstrated that repeated photosensitization with TCSA can lead to a state where animals react to black light irradiation alone, without further application of the chemical. nih.gov This reactivity could be elicited for an extended period, up to six months, following the initial sensitization. nih.gov

The exact mechanism of PLR is not fully elucidated, but it is considered to be multifactorial, involving phototoxic, photoallergic, and immunological factors. nih.gov One hypothesis suggests that the original photoallergen may persist in the skin for long periods. Another theory proposes an "autosensitization" where skin proteins are altered by the initial reaction and become targets of the immune system. nih.gov

General Toxicological Characterization and Hazards

This compound is recognized as a potent photosensitizer capable of causing severe and disabling skin disorders. nih.gov Due to these hazardous properties, its use in drug and cosmetic products has been discontinued in several jurisdictions. nih.gov The U.S. Food and Drug Administration (FDA) mandated the removal of drug products containing TCSA from the market in 1975. nih.gov

The primary hazards associated with TCSA are related to its effects on the skin and eyes upon exposure, particularly in the presence of light. It is classified as a skin irritant and can cause serious eye irritation. fishersci.com Inhalation may cause respiratory irritation. fishersci.com

Ecotoxicological studies have also been conducted to assess the environmental impact of TCSA. These studies indicate that the compound is highly toxic to aquatic organisms.

Table 2: Ecotoxicity of this compound

| Test Organism | Endpoint | Result | Reference |

|---|---|---|---|

| Daphnia magna (Water flea) | 48-h LC50 | 0.054 mg/L | nih.gov |

| Vibrio fischeri (Bacterium) | 15-min EC50 | 0.392 mg/L | nih.gov |

| Lemna minor (Duckweed) | 7-d EC50 | 5.74 mg/L | nih.gov |

| Activated sludge respiration | 3-h EC50 | 31.1 mg/L | nih.gov |

LC50: Lethal concentration for 50% of the test population. EC50: Effective concentration for 50% of the test population.

Acute and Chronic Exposure Effects

This compound (TCSA) is a halogenated salicylanilide (B1680751) recognized for its potent biological activity. Toxicological research has primarily focused on its remarkable photosensitizing properties and its effects at a cellular level.

Acute exposure to this compound is most notably associated with skin irritation and severe photosensitivity. nih.govfishersci.com Upon exposure to ultraviolet (UV) light, TCSA can induce a robust photochemical reaction in the skin, leading to contact dermatitis. nih.gov This reaction is not simply a phototoxic effect but a photoallergic one, where the chemical, when activated by light, binds with skin proteins to form an antigen. nih.govlboro.ac.uk This new complex can then trigger an immune response, resulting in disabling skin disorders. nih.gov

The mechanism of this photosensitization involves the absorption of UV light by the TCSA molecule, which then enters an excited state. nih.govossila.com In this state, it can react with biological molecules. Studies have shown that when TCSA is bound to human serum albumin (HSA) and irradiated with UV light, it forms a covalently bonded photoadduct. nih.gov This process modifies the protein and is believed to be a key step in the development of photoallergy. nih.govlboro.ac.uk

Chronic exposure to this compound can lead to a persistent light reaction (PLR). nih.govnih.gov This is a condition where an individual remains highly sensitive to light long after the initial exposure to the photosensitizing agent has stopped. nih.gov In some cases, this photosensitization can persist for extended periods as a severe reaction without any further contact with the chemical. nih.gov

Beyond its effects on the skin, research has delved into the cellular and ecotoxicological impacts of TCSA. It has been shown to affect fundamental cellular processes by acting as an uncoupler, disrupting cellular metabolism. smolecule.com Specifically, TCSA can influence calcium ion (Ca2+) uptake and ATP hydrolysis by the sarcoplasmic reticulum calcium pump, exhibiting both stimulatory and inhibitory effects depending on its concentration. nih.gov In ecotoxicological studies, TCSA has demonstrated high toxicity to certain aquatic organisms. nih.gov

The following table summarizes key toxicological findings for this compound from various research studies.

| Endpoint | Organism/System | Effect | Key Findings |

| Photosensitization | Human Skin | Photoallergy, Contact Dermatitis | A potent photosensitizer that can cause disabling skin disorders upon UV exposure. nih.gov Forms a photoadduct with human serum albumin, triggering an immune response. nih.gov |

| Chronic Dermal Effect | Human Skin | Persistent Light Reaction (PLR) | Can cause photosensitivity that persists for prolonged periods even without further exposure to the chemical. nih.govnih.gov |

| Cellular Function | Sarcoplasmic Reticulum | Altered Calcium Pump Activity | Exhibits both stimulatory and inhibitory effects on Ca2+ uptake and ATP hydrolysis depending on concentration. nih.gov |

| Ecotoxicity | Daphnia magna | High Acute Toxicity | Demonstrated a 48-hour LC50 (lethal concentration for 50% of the population) of 0.054 mg/L. nih.gov |

| Ecotoxicity | Vibrio fischeri | Toxicity | Showed a 15-minute EC50 (effective concentration for 50% of the population) of 0.392 mg/L. nih.gov |

| Ecotoxicity | Activated Sludge | Respiration Inhibition | Exhibited a 3-hour EC50 of 31.1 mg/L, indicating an impact on microbial respiration in wastewater treatment systems. nih.gov |

| General Toxicity | - | Irritation | Causes skin irritation and serious eye irritation. May cause respiratory irritation. fishersci.com |

Regulatory Considerations and Risk Management

The significant risk of severe photosensitization associated with this compound led to stringent regulatory actions. Due to its potential to cause disabling skin disorders, its use in consumer products has been heavily restricted. nih.gov

In the United States, the Food and Drug Administration (FDA) took decisive action in 1975, directing the removal of drug products containing this compound from the market. nih.gov This regulatory decision was based on the determination that the compound is a deleterious substance that renders any product containing it injurious to users. nih.gov

Consequently, under the Federal Food, Drug, and Cosmetic Act, any cosmetic product that contains this compound as an ingredient, at any level and for any purpose, is deemed to be adulterated. nih.gov This regulation, codified in 21 CFR 700.15, effectively bans the use of this and other halogenated salicylanilides in cosmetics. nih.gov The availability of safer alternative antimicrobial agents was a key consideration in this risk management decision. nih.gov

The risk management strategy for this compound is, therefore, one of prohibition in products that come into contact with the skin. This approach is deemed necessary due to the compound's potent photosensitizing and cross-sensitizing capabilities, which can lead to severe and sometimes persistent skin reactions. nih.gov

Environmental Fate and Degradation of 3,3 ,4 ,5 Tetrachlorosalicylanilide

Biodegradation Potential in Activated Sludge Systems

Activated sludge processes in wastewater treatment plants are a critical nexus for the environmental fate of TCSA. Studies show that while it can be biodegraded, its primary removal mechanism is sorption to sludge solids.

Research into the fate of TCSA in activated sludge batch experiments indicates that the compound is biodegradable under aerobic conditions. dtu.dk In one key study, after an initial rapid sorption phase, the total concentration of TCSA gradually decreased, demonstrating the capability of the microbial community to break it down. dtu.dk After 10 hours of incubation under biotic conditions, a total removal of 52% (± 5%) due to biodegradation was observed. dtu.dk This suggests a relatively moderate rate of biological degradation in this environment.

A crucial aspect of TCSA's fate in activated sludge is its distribution between the liquid and solid phases. Mass balance analyses reveal that the compound has a very high affinity for suspended solids. dtu.dk In laboratory experiments, more than 95% of the TCSA was found to have accumulated in the suspended solids, or the particulate phase, within the first hour of the experiment. dtu.dk This rapid and extensive sorption to sludge is the dominant removal pathway from the aqueous phase. The subsequent, slower removal of the compound from the system is then attributable to the biodegradation of the sorbed TCSA. dtu.dk

Degradation Pathways (e.g., Photodegradation, Biotransformation)

The breakdown of 3,3',4',5-Tetrachlorosalicylanilide in the environment proceeds through both biological and light-induced pathways.

Biotransformation : Within activated sludge, TCSA undergoes aerobic biodegradation by the microbial consortium. dtu.dk While specific metabolic products in wastewater systems are not fully detailed in available literature, the reduction in the parent compound's total concentration over time confirms that biotransformation occurs. dtu.dk The compound also plays a role in regulating the extracellular electron transfer in certain microorganisms, such as Shewanella oneidensis, which is a process involved in the transformation of various pollutants. nih.gov

Photodegradation : TCSA is susceptible to degradation when exposed to ultraviolet (UV) light. Studies on its photoreactions show that when TCSA non-covalently bound to proteins like human serum albumin is irradiated with UV light (λ > 360 nm), it can form a covalently bonded photoadduct. nih.gov This indicates that sunlight can transform the compound into different chemical structures, including forms that are chemically bound to organic matter. nih.gov Further research has noted that TCSA applied to skin is eliminated more rapidly from irradiated sites than from sites kept in the dark, suggesting that photoactivation is a key degradation pathway. ebi.ac.uk

Environmental Mobility and Distribution

The environmental movement of TCSA is heavily restricted by its physicochemical properties, specifically its strong tendency to adsorb to solids. The primary factor governing its distribution in aquatic and terrestrial environments is its sorption behavior. In activated sludge systems, the vast majority (>95%) of the compound is rapidly removed from the water column by binding to sludge solids. dtu.dk This indicates low mobility in aqueous environments and a high potential for concentration in sludge. Consequently, the disposal and management of sludge from wastewater treatment plants that use TCSA are critical pathways determining its ultimate environmental destination.

Impact on Wastewater Treatment Processes

While added to wastewater systems for a specific purpose, TCSA is a biologically active molecule that exerts significant effects on microbial processes beyond just sludge reduction.

This compound is widely recognized and used as a metabolic uncoupler in activated sludge systems to reduce the production of excess sludge, which is a major operational cost for treatment plants. dtu.dkoapen.org By uncoupling catabolism (energy production) from anabolism (biomass synthesis), TCSA forces microorganisms to consume more organic matter for energy, resulting in less new cell mass being created. nih.gov

Research has confirmed its effectiveness, though the reported efficiency varies with concentration and operational conditions. Batch experiments have shown that TCSA can be a highly effective agent for limiting sludge growth. nih.govresearchgate.net However, its application comes with a significant trade-off. A major drawback is its inhibitory effect on nitrification, the critical process of converting ammonia (B1221849) to nitrate. nih.gov Studies have documented a severe reduction in ammonia oxidation efficiency in the presence of TCSA, leading to higher nitrogen concentrations in the treated effluent. nih.govnih.gov

Interactive Table: Efficacy and Impacts of TCSA on Sludge Reduction

| TCSA Concentration / Dosage | Observed Effect on Sludge | Impact on Nitrification | Source |

| 0.4 mg/L | >60% reduction in aerobic growth yield | Not specified | nih.gov |

| 0.8 mg/L | ~40% reduction in sludge growth rate | 77% reduction in ammonia oxidation efficiency | nih.govresearchgate.net |

| >3 mg/L | Sludge reduction | Remarkable inhibition of ammonia removal | researchgate.net |

| 40 mg/day (in lab-scale continuous process) | ~30% reduction in sludge yield | Increased effluent nitrogen concentration | nih.gov |

Effects on Organic Matter Elimination and Nutrient Removal (e.g., COD, Ammonia)

The introduction of this compound (TCS) into biological wastewater treatment systems has demonstrated a notable and selective impact on the removal of nutrients, particularly ammonia, while having a less pronounced effect on the elimination of bulk organic matter, often measured as Chemical Oxygen Demand (COD).

In stark contrast, the nitrification process, which is the biological oxidation of ammonia to nitrate, is highly susceptible to inhibition by TCS. Batch experiments have revealed a significant reduction in ammonia oxidation efficiency in the presence of this compound. At a concentration of 0.8 mg/L, TCS was found to reduce ammonia oxidation efficiency by as much as 77%. nih.gov Further studies have corroborated this inhibitory effect, indicating that while low doses of TCS (≤3 mg/L) result in only a slight reduction in wastewater treatment efficiency, concentrations greater than 3 mg/L lead to a remarkable inhibition of ammonia removal. nih.gov This inhibitory effect is so pronounced that continuous systems fed with TCS have been observed to fail in removing ammonia from the influent. However, the nitrification capacity of the system can be restored once the input of TCS is ceased. nih.gov

The targeted impact on nitrification is a critical consideration in the application of TCS for purposes such as sludge reduction, especially in wastewaters with a significant nitrogen content. nih.gov

Table 1: Effect of this compound on COD and Ammonia Removal

| Parameter | TCS Concentration | Observed Effect | Reference |

|---|---|---|---|

| Ammonia Oxidation | 0.8 mg/L | 77% reduction in efficiency. | nih.gov |

| Ammonia Removal | >3 mg/L | Remarkable inhibition effect. | nih.gov |

| Ammonia Removal | Continuous feeding | Failure to remove ammonia in the influent. | nih.gov |

| Substrate (COD) Removal | Not specified | Not adversely affected. | researchgate.net |

Changes in Microbial Community Structure and Enzymatic Activities

The presence of this compound (TCS) in activated sludge systems induces significant alterations in the microbial community structure and key enzymatic activities, which underpin the observed effects on nutrient removal.

Table 2: Impact of this compound on Microbial Community and Enzymatic Activities

| Affected Component | TCS Concentration | Observed Effect | Reference |

|---|---|---|---|

| Nitrosomonas europaea | Not specified | Inhibitory effect confirmed by bioluminescence assays. | nih.gov |

| Microbial Population | Not specified | Altered population structure. | researchgate.net |

| Electron Transport System (ETS) Activity | Increasing concentration | Gradual decrease in activity. | nih.gov |

| Specific Oxygen Uptake Rate | Not specified | Enhanced microbial activities. | researchgate.net |

| DNA Content | 6 mg/L to 12 mg/L | Rapid increase from 4.97 mg/L to 15.34 mg/L. | nih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,4,6-trichlorophenol |

| Ammonia |

Analytical Methodologies for 3,3 ,4 ,5 Tetrachlorosalicylanilide

Chromatographic Techniques

Chromatography is a fundamental technique for separating components of a mixture. nih.govnih.gov It relies on the differential distribution of analytes between a stationary phase and a mobile phase. nih.gov Various chromatographic methods, including High-Performance Liquid Chromatography (HPLC), are widely used for the analysis of organic compounds like 3,3',4',5-Tetrachlorosalicylanilide. nih.govjournalagent.com

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool used for separating, identifying, and quantifying components in a mixture. nih.gov When coupled with a fluorescence detector (FLD), it becomes a highly sensitive and selective method for analyzing compounds that fluoresce or can be made to fluoresce. labmanager.comyoutube.com Fluorescence detection offers the advantage of high sensitivity, allowing for the detection of trace amounts of analytes, often in the nanogram range. youtube.com The selectivity of FLD is based on the principle that only compounds that absorb light at a specific excitation wavelength and emit light at a different, longer emission wavelength will be detected. youtube.com

For the analysis of this compound, which possesses fluorescent properties, HPLC-FLD is a suitable technique. nih.gov The method involves injecting a sample extract into the HPLC system, where it is carried by a mobile phase through a column containing a stationary phase. The separation is achieved based on the compound's affinity for the stationary and mobile phases. nih.gov After separation, the eluent passes through the fluorescence detector, where the compound is excited by a specific wavelength of light and the emitted fluorescence is measured. youtube.com The intensity of the fluorescence is proportional to the concentration of the analyte.

A study on the determination of another compound, vardenafil, highlights the optimization of factors affecting HPLC resolution and fluorescence intensity, such as the composition of the mobile phase and the pH. capes.gov.br In that specific case, the separation was achieved on a C18 column with a mobile phase of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer, and fluorescence was measured at specific excitation and emission wavelengths. capes.gov.br Similar principles of method development would be applied for the analysis of this compound.

Sample Preparation and Extraction Methods

Effective sample preparation is a critical step to isolate this compound from the sample matrix and remove interfering substances before chromatographic analysis. The choice of extraction method depends on the nature of the sample (e.g., water, soil, biological tissues).

Common extraction techniques for semi-volatile organic compounds like salicylanilides from various matrices include:

Liquid-Liquid Extraction (LLE): This method partitions the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov Solvents like dichloromethane (B109758) are effective for extracting a wide range of non-polar to polar compounds. env.go.jp

Solid-Phase Extraction (SPE): This technique uses a solid sorbent material packed in a cartridge to retain the analyte from a liquid sample. nih.goveurofins.comeurofins.com The analyte is then eluted with a small volume of an appropriate solvent. eurofins.comeurofins.com SPE offers advantages such as high recovery, reduced solvent consumption, and the ability to concentrate the analyte. nih.gov Different sorbents like coconut charcoal or polymer-based materials can be used depending on the analyte's properties. eurofins.com

Ultrasonic Extraction: This method uses high-frequency sound waves to facilitate the extraction of analytes from solid samples into a solvent. env.go.jp It is a relatively fast technique but may not be suitable for all types of sorbents. env.go.jp

Soxhlet Extraction: A classical method for extracting compounds from solid materials, it is thorough but can be time-consuming and is not suitable for volatile or thermally unstable compounds. env.go.jp

For biological samples, homogenization in the presence of a non-polar solvent and anhydrous sodium sulfate (B86663) can be employed. env.go.jp Subsequent cleanup steps, such as acid-alkaline partitioning or column chromatography with adsorbents like silica (B1680970) gel, florisil, or alumina (B75360), may be necessary to remove co-extracted interfering compounds like lipids. env.go.jp

The selection of the appropriate extraction and cleanup method is crucial for obtaining accurate and reliable results in the analysis of this compound.

Method Validation Parameters (Linearity, LOD, LOQ, Recovery, RSD)

Validation of an analytical method is essential to ensure its reliability, reproducibility, and accuracy for its intended purpose. globalresearchonline.netajpsonline.com The key parameters for method validation, as per guidelines from organizations like the International Council for Harmonisation (ICH), include linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and relative standard deviation (RSD) for precision. globalresearchonline.net

Linearity: This parameter assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.govmdpi.com It is typically evaluated by analyzing a series of standard solutions of known concentrations and plotting the instrument response against the concentration. mdpi.com The linearity is often expressed by the coefficient of determination (R²). mdpi.com For example, a validation study for a different compound demonstrated excellent linearity over a concentration range of 0.2-50 ng/mL. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. mdpi.com The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. nih.govmdpi.com These values are crucial for determining the sensitivity of the method. For instance, in one study comparing two methods, the LODs were found to be in the range of 0.04-0.13 ng/mL and 0.003-0.02 ng/mL, respectively. nih.gov

Recovery: This parameter measures the efficiency of the extraction procedure by determining the percentage of the analyte that is successfully recovered from the sample matrix. ajpsonline.com It is assessed by comparing the analytical response of an extracted sample to the response of a standard solution containing the same amount of the analyte. Studies have shown recovery rates for different extraction methods, such as 75-123% for SPE and 45-75% for LLE in one case. nih.gov

Relative Standard Deviation (RSD): Also known as the coefficient of variation (CV), the RSD is a measure of the precision of the analytical method. ajpsonline.com It is calculated from the standard deviation of a series of measurements and is expressed as a percentage of the mean. Precision is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). ajpsonline.com For example, a validated method showed inter-day precision ranging from 5.4% to 13.2%. nih.gov

The table below summarizes typical validation parameters from a study on a different analyte, which illustrates the expected performance of a validated chromatographic method.

| Validation Parameter | Typical Value/Range |

| **Linearity (R²) ** | > 0.99 mdpi.com |

| LOD | 0.003 - 0.13 ng/mL nih.gov |

| LOQ | Established as the lowest concentration with acceptable accuracy and precision nih.gov |

| Recovery | 75 - 123% (SPE), 45 - 75% (LLE) nih.gov |

| RSD (Precision) | 5.4 - 13.2% (Inter-day) nih.gov |

Spectroscopic Methods

Spectroscopic methods involve the interaction of electromagnetic radiation with matter and are powerful tools for both qualitative and quantitative analysis. fiveable.me Techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy, Infrared (IR) spectroscopy, and fluorescence spectroscopy provide valuable information about the chemical structure and concentration of analytes. fiveable.meslideshare.net

For this compound, UV-Vis spectroscopy can be used to determine its absorbance characteristics. A study on related compounds showed that the chromophoric groups within the molecules lead to characteristic UV spectra, and even minor structural changes can cause diagnostic wavelength shifts. researchgate.net

Infrared spectroscopy is particularly useful for identifying functional groups within a molecule by detecting the vibrations of atoms. fiveable.me The IR spectrum of a compound provides a unique fingerprint that can be used for identification by comparing it to the spectrum of a known standard. researchgate.net

Fluorescence spectroscopy, as mentioned in the context of HPLC detection, is a highly sensitive technique for fluorescent compounds. labmanager.com The photoreactions of this compound have been studied using fluorescence, indicating its inherent fluorescent properties that can be exploited for analytical purposes. nih.gov

Electrophoresis Techniques

Electrophoresis is a separation technique based on the migration of charged particles in a solution under the influence of an electric field. uomustansiriyah.edu.iqadarshcollege.inresearchgate.net The rate of migration depends on factors such as the net charge, size, and shape of the molecules, as well as the strength of the electric field and the properties of the supporting medium. uomustansiriyah.edu.iq

Different types of electrophoresis include:

Gel Electrophoresis: This method uses a gel matrix, such as agarose (B213101) or polyacrylamide, as the support medium. researchgate.netbu.edu It is widely used for the separation of biomolecules like proteins and nucleic acids based on their size and charge. researchgate.netbu.edu

Capillary Electrophoresis (CE): CE is performed in narrow-bore capillaries and offers high resolution and efficiency. uomustansiriyah.edu.iq It has become a collection of various separation techniques that apply high voltages across buffer-filled capillaries. uomustansiriyah.edu.iq

Paper Electrophoresis: This technique uses filter paper as the support medium. slideshare.net

While electrophoresis is a powerful tool for separating charged macromolecules, its direct application to a neutral or weakly charged small molecule like this compound might be limited unless derivatization is performed to introduce a charge. However, it can be a valuable technique in studying the interactions of this compound with charged biomolecules like proteins. nih.gov

Mass Spectrometry (e.g., LC-MS/MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. youtube.com It is a highly sensitive and specific technique used for identifying and quantifying compounds. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures. zeptometrix.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides even greater specificity and sensitivity. In LC-MS/MS, the precursor ion of the target analyte is selected in the first mass spectrometer, fragmented in a collision cell, and the resulting product ions are detected in the second mass spectrometer. youtube.com This process, known as multiple reaction monitoring (MRM), is particularly useful for quantifying trace levels of compounds in complex matrices. youtube.com

The analysis of this compound by mass spectrometry would reveal a characteristic molecular ion peak and an isotopic pattern reflecting the presence of four chlorine atoms. smolecule.com Predicted collision cross-section (CCS) values for different adducts of the molecule can also be calculated to aid in its identification. uni.lu LC-MS/MS has been successfully applied to the analysis of various compounds in different matrices, demonstrating its suitability for the determination of this compound. eurofins.comnih.govresearchgate.net

The table below shows the predicted collision cross-section values for various adducts of this compound.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 349.93038 | 168.1 |

| [M+Na]⁺ | 371.91232 | 178.8 |

| [M-H]⁻ | 347.91582 | 171.0 |

| [M+NH₄]⁺ | 366.95692 | 182.1 |

| [M+K]⁺ | 387.88626 | 171.8 |

| [M+H-H₂O]⁺ | 331.92036 | 164.8 |

| [M+HCOO]⁻ | 393.92130 | 171.4 |

| [M+CH₃COO]⁻ | 407.93695 | 209.3 |

| [M+Na-2H]⁻ | 369.89777 | 168.3 |

| [M]⁺ | 348.92255 | 171.0 |

| [M]⁻ | 348.92365 | 171.0 |

Data sourced from PubChem. uni.lu

Considerations for Trace Analysis in Complex Matrices

The quantitative analysis of this compound (TCSA) at trace levels presents significant challenges, particularly when the compound is present in complex matrices such as cosmetic products, environmental samples, and biological tissues. mdpi.comnih.gov The complexity of these sample types stems from the presence of numerous interfering substances that can affect the accuracy, precision, and sensitivity of the analytical method. Effective trace analysis, therefore, necessitates meticulous sample preparation, highly selective separation techniques, and sensitive detection methods.

Sample Preparation and Extraction

The primary goal of sample preparation is to isolate TCSA from the matrix while removing components that could interfere with subsequent analysis. The choice of extraction method is highly dependent on the nature of the sample matrix.

Cosmetic and Personal Care Products: Due to their varied formulations, which can include emulsions, powders, and hydroalcoholic solutions, cosmetics represent a particularly challenging matrix. mdpi.com A common approach involves solvent extraction, where the sample is dispersed in a suitable organic solvent that readily dissolves TCSA. smolecule.com Given TCSA's good solubility in solvents like ethanol, methanol (B129727), acetone, dichloromethane, and chloroform, these are often employed. smolecule.com For instance, an analytical method for determining halogenated salicylanilides in products like eye shadow, lipstick, shampoo, and toner has been reported using such extraction principles prior to analysis. mdpi.com